4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its complex structure, which includes an acetylamino group, a chloro group, a methoxy group, and a trifluoromethyl-substituted phenyl group.
Preparation Methods
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine derivative.
Introduction of Functional Groups: The acetylamino, chloro, and methoxy groups are introduced through various substitution reactions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzamide: This compound shares the trifluoromethyl group but lacks the additional functional groups present in this compound.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: This compound has a similar structure but includes an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Properties
Molecular Formula |
C17H14ClF3N2O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-9(24)22-14-8-15(26-2)12(7-13(14)18)16(25)23-11-5-3-4-10(6-11)17(19,20)21/h3-8H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
DUJYJLYKBOQGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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